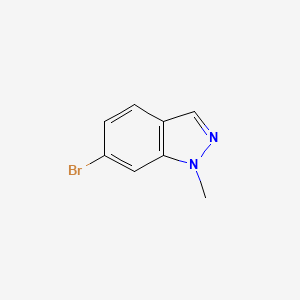

6-bromo-1-methyl-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVSOIGNROPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626440 | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-94-0 | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-bromo-1-methyl-1H-indazole structure and properties

An In-depth Technical Guide to 6-bromo-1-methyl-1H-indazole: Structure, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. Among the many functionalized indazoles, this compound has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the C6 position provides a reactive handle for cross-coupling reactions, while the methyl group at the N1 position prevents tautomerization and directs substitution, making it a predictable and reliable intermediate in complex synthetic pathways.[3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental structure and properties, detail its synthesis, and explore its critical role in the development of next-generation therapeutics, particularly in the realm of oncology.[4][5]

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. This compound is an aromatic heterocyclic compound with the following key identifiers.[6][7]

-

Chemical Name: this compound

-

CAS Number: 590417-94-0[8]

-

Molecular Formula: C₈H₇BrN₂[6]

-

Molecular Weight: 211.06 g/mol [6]

-

Canonical SMILES: CN1N=CC2=C1C=C(Br)C=C2

-

InChI Key: SVVSOIGNROPKMS-UHFFFAOYSA-N

The structure consists of a bicyclic indazole core, with a bromine atom substituted at position 6 of the benzene ring and a methyl group attached to the nitrogen atom at position 1 of the pyrazole ring.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Molecular Weight | 211.06 g/mol | [6][7] |

| Density | 1.6 ± 0.1 g/cm³ | [9] |

| Boiling Point | 293.6°C at 760 mmHg | [9] |

| Flash Point | 131.4 ± 19.8 °C | [9] |

| XLogP3 | 2.8 | [6][9] |

| Polar Surface Area (PSA) | 17.8 Ų | [6][9] |

Spectroscopic Data

While detailed spectral data requires experimental acquisition, the expected signatures can be predicted based on the structure. Characterization is typically performed using NMR, Mass Spectrometry, and IR spectroscopy.[10][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the N-methyl group. The protons at C4, C5, and C7 will appear as doublets or doublets of doublets, while the C3 proton will be a singlet. The methyl group protons will appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), with the molecular ion peaks (M+ and M+2) around m/z 210 and 212.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic ring system, and C-Br stretching.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved in a two-step process starting from a commercially available aniline derivative. First, the parent 6-bromo-1H-indazole is synthesized, followed by selective N-methylation.

Synthesis of 6-bromo-1H-indazole

A robust and scalable method for preparing the precursor, 6-bromo-1H-indazole, involves the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[10]

Rationale: This classical approach, known as the Jacobson indazole synthesis, is effective for creating the indazole ring system. The process begins with the protection of the amine (acetylation), followed by N-nitrosation and in-situ cyclization, which is driven by the elimination of a stable leaving group. The final hydrolysis step removes the acetyl protecting group.

Experimental Protocol: Synthesis of 6-bromo-1H-indazole[10]

-

Step 1: Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

-

Step 2: Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

-

Step 3: Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to facilitate hydrolysis of the intermediate.

-

Step 4: Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.

N-Methylation of 6-bromo-1H-indazole

The final step is the selective methylation at the N1 position. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers.[3] However, careful selection of the base and electrophile can favor the thermodynamically more stable N1 product. A common and effective method utilizes a strong base and a methylating agent like dimethyl sulfate or methyl iodide.[12]

Rationale: The indazole anion formed upon deprotonation by a base like potassium hydroxide is nucleophilic at both N1 and N2. The N1 position is generally less sterically hindered and leads to the more stable product, making it the preferred site of alkylation under thermodynamic control.

Proposed Experimental Protocol:

-

Step 1: Deprotonation: Suspend 6-bromo-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Cool the mixture in an ice bath (0°C). Add a strong base, such as potassium hydroxide or sodium hydride, portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Methylation: While maintaining the cool temperature, add dimethyl sulfate or methyl iodide dropwise to the reaction mixture.

-

Step 3: Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Step 4: Quenching and Extraction: Carefully quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry. The bromine atom at the C6 position is a key functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[5]

Indazole derivatives are known to possess a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][11] this compound is a frequent starting point for the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4][10]

Caption: Role as a scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on aggregated GHS data, the compound is classified with the following hazards:[6][13]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[13]

-

Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[13]

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

-

Recommended storage temperature is often room temperature or refrigerated (2-8°C).[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and established synthetic routes make it an ideal starting point for creating vast libraries of novel compounds. The strategic presence of the bromine atom unlocks access to powerful cross-coupling chemistry, allowing for the systematic modification and optimization of molecular properties to achieve desired therapeutic effects. For research teams engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of this key building block is essential for accelerating the journey from concept to clinic.

References

- Vertex AI Search. (2012-05-08).

-

PubChem. (n.d.). This compound | C8H7BrN2 | CID 22558675. Retrieved from [Link]

- Capot Chemical. (2025-12-24). MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione.

-

Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]

- Vertex AI Search. (2011-08-12).

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

- RSC Publishing. (2021-04-27).

-

ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. Retrieved from [Link]

- Wiley-VCH. (2007).

-

PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024-08-09). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 590417-94-0 | Product Name : this compound. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. parchem.com [parchem.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 6-bromo-1-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. Synthesizing available data with established analytical principles, this document is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective application in synthesis, characterization, and downstream processes.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in drug discovery, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting diverse biological pathways. The specific substitution of a bromine atom at the 6-position and a methyl group at the 1-position of the indazole core, as in this compound, imparts distinct physicochemical properties that are critical for its synthetic utility and the biological activity of its derivatives. A thorough understanding of these characteristics is paramount for its successful implementation in research and development.

Molecular and Structural Properties

This compound is a solid at room temperature, with the following fundamental properties:

| Property | Value | Source |

| CAS Number | 590417-94-0 | [2] |

| Molecular Formula | C₈H₇BrN₂ | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Exact Mass | 209.97926 Da | [2] |

| Physical Form | Solid | [3] |

The structure of this compound, with its bicyclic aromatic system, dictates its reactivity and intermolecular interactions. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the N1 position influences its solubility and metabolic stability.

Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that while some experimental data is available for related compounds, specific, experimentally determined values for this particular molecule are not widely published. The data presented here is a combination of computed values and information extrapolated from closely related structures.

| Parameter | Value (Predicted/Inferred) | Source |

| Melting Point | Not explicitly available. Related compound 6-bromo-1H-indazole has a melting point of 180-186 °C. | |

| Boiling Point | 293.6 °C at 760 mmHg (Computed) | |

| Density | 1.6 ± 0.1 g/cm³ (Computed) | |

| Refractive Index | 1.663 (Computed) | |

| XLogP3 | 2.8 (Computed) | [2] |

| Polar Surface Area (PSA) | 17.8 Ų (Computed) | [2] |

Solubility Profile

Expected Solubility:

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Moderate to High Solubility: Alcohols (e.g., methanol, ethanol), Dichloromethane, Chloroform

-

Low Solubility: Water, Hexanes

The methyl group at the N1 position, compared to an unsubstituted NH, is expected to slightly decrease its polarity and may enhance its solubility in less polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a dedicated public repository of spectra for this specific compound is not available, the expected spectral features can be predicted based on the analysis of closely related indazole derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring. For a related compound, 6-bromo-3-methyl-1-tosyl-1H-indazole, aromatic proton signals are observed in the 7.3-8.1 ppm region.[4]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of unique carbon signals will correspond to the eight carbon atoms in the molecule. Chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): An electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2) will be observed.[5] For this compound, this would appear at m/z 210 and 212.

-

Fragmentation: Common fragmentation pathways for indazoles involve the loss of small molecules like HCN. The C-Br bond may also cleave, leading to a fragment corresponding to the [M-Br]⁺ ion.

Experimental Methodologies

For researchers requiring definitive characterization of in-house synthesized or procured this compound, the following established protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[6]

Protocol:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15°C per minute for a rapid preliminary determination.

-

Allow the apparatus to cool, and then repeat the determination with a fresh sample, heating at a slower rate of 1-2°C per minute as the expected melting point is approached.[6]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This is the melting point range.

NMR Sample Preparation and Acquisition

Protocol:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

FT-IR Sample Preparation (Thin Solid Film)

This method is often preferred for its simplicity and the absence of interfering signals from mulling agents.[7]

Protocol:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization)

Protocol:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph for volatile compounds.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key physicochemical characteristics, drawing upon computed data and established principles for related compounds. The outlined experimental protocols offer a robust framework for the in-house characterization of this important molecule, ensuring its quality and suitability for research and development applications.

Visualizations

Workflow for Physicochemical Characterization

Caption: Analytical Workflow for this compound Characterization.

Key Spectroscopic Techniques and Their Outputs

Caption: Spectroscopic Techniques for Structural Elucidation.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Al-Badr, A. A. (2021). experiment (1) determination of melting points. Pharmaceutical Organic Chemistry, 1-10.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Kamal, A., & Ali, M. M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947.

-

LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698–5710.

- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296.

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 590417-94-0 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

ElectronicsAndBooks. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). A Guide to Obtaining Common NMR Spectra. Department of Chemistry. Retrieved from [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698–5710.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 13 C NMR of indazoles. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 590417-94-0 [sigmaaldrich.com]

- 4. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]

- 5. 590417-94-0|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 8. rsc.org [rsc.org]

6-Bromo-1-methyl-1H-indazole: A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth overview of 6-bromo-1-methyl-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a versatile building block in the development of novel therapeutic agents.

Core Chemical Identifiers and Properties

Precise identification of a chemical compound is fundamental for reproducible scientific research. This compound is uniquely identified by its CAS (Chemical Abstracts Service) number and other standardized identifiers.

Key Identifiers

A comprehensive list of identifiers for this compound is provided in the table below. The CAS number, 590417-94-0 , serves as the universally accepted identifier for this specific chemical substance[1][2][3][4][5].

| Identifier Type | Value | Source |

| CAS Number | 590417-94-0 | [1][2][3][5][6] |

| Molecular Formula | C₈H₇BrN₂ | [1][5][6][7] |

| IUPAC Name | 6-bromo-1-methylindazole | [6] |

| InChI | InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | [6] |

| InChIKey | SVVSOIGNROPKMS-UHFFFAOYSA-N | [6][7] |

| SMILES | CN1N=CC2=C1C=C(Br)C=C2 | [6] |

| EC Number | 692-962-9 | [6] |

| PubChem CID | 22558675 | [6] |

| DSSTox Substance ID | DTXSID40626440 | [6][7] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 211.06 g/mol | [5][6] |

| Exact Mass | 209.97926 Da | [6] |

| Physical Form | Solid | |

| Boiling Point | 293.6°C at 760 mmHg | [7] |

| Density | 1.6±0.1 g/cm³ | [7] |

| Flash Point | 131.4±19.8 °C | [7] |

| Refractive Index | 1.663 | [7] |

| Storage Temperature | Room Temperature |

Synthesis and Chemical Reactivity

The indazole scaffold is a privileged structure in medicinal chemistry, and the synthesis of its derivatives is of significant interest[8][9]. While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general understanding of the synthesis of related indazole compounds can be inferred.

A common route to indazole derivatives involves the cyclization of appropriately substituted phenyl precursors. For instance, the synthesis of 6-bromo-1H-indazole, a closely related precursor, can be achieved through the diazotization of 4-bromo-2-methylaniline followed by cyclization[10]. The methylation of the indazole nitrogen at the N1 position would be a subsequent step to yield the target compound.

The following diagram illustrates a generalized synthetic workflow for indazole derivatives, which can be conceptually adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of N-methylated indazole derivatives.

Applications in Drug Discovery and Development

Indazole-containing compounds are of great interest to the pharmaceutical industry due to their wide range of biological activities[8][9][11][12]. The indazole nucleus is a key component in numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents[8][11][13].

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent at the 6-position provides a reactive handle for further functionalization, often through cross-coupling reactions, to introduce diverse chemical moieties and explore structure-activity relationships.

While specific therapeutic claims for this compound itself are not prevalent, its derivatives are actively investigated. For example, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their potential as anticancer agents[14]. The incorporation of this scaffold into larger molecules allows for the modulation of their physicochemical properties and biological targets.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[6].

Precautionary Measures

When handling this compound, it is essential to follow standard laboratory safety protocols:

-

P264: Wash hands and any exposed skin thoroughly after handling[7].

-

P270: Do not eat, drink or smoke when using this product[7].

-

P301+P317: IF SWALLOWED: Get medical help[7].

-

P330: Rinse mouth[7].

-

P501: Dispose of contents/container in accordance with local, regional, national, and international regulations[7].

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a well-defined chemical entity with the CAS number 590417-94-0. Its chemical structure, featuring a reactive bromine atom on the indazole core, makes it a valuable intermediate for the synthesis of a diverse array of compounds, particularly in the field of medicinal chemistry. A thorough understanding of its identifiers, properties, and safe handling procedures is paramount for its effective and responsible use in research and development. The indazole scaffold continues to be a promising area for the discovery of new therapeutic agents, and this compound will likely remain a key building block in these endeavors.

References

-

Sigma-Aldrich. This compound | 590417-94-0.

-

Boron Molecular. This compound.

-

Parchem. This compound (Cas 590417-94-0).

-

PubChem. This compound.

-

BLD Pharm. 590417-94-0|this compound.

-

Pharmaffiliates. CAS No : 590417-94-0 | Product Name : this compound.

-

Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

-

Echemi. This compound.

-

AChemBlock. 6-bromo-3-iodo-1-methyl-1H-indazole 95% | CAS: 1260741-78-3.

-

PubChem. methyl 6-bromo-1H-indazole-4-carboxylate.

-

Santa Cruz Biotechnology. This compound | CAS 590417-94-0.

-

ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

-

Sunway Pharm Ltd. This compound - CAS:590417-94-0.

-

ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

-

National Institutes of Health. Synthesis molecular docking and DFT studies on novel indazole derivatives.

-

BLDpharm. 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole.

-

RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. parchem.com [parchem.com]

- 3. 590417-94-0|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

The Privileged Scaffold: A Technical Guide to the Biological Activities of Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted 1H-indazoles. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), and presents detailed, field-proven experimental protocols for their evaluation. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this fertile area of chemical biology. We will dissect the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these versatile compounds, supported by mechanistic diagrams and quantitative data to facilitate a comprehensive understanding.

The 1H-Indazole Core: A Foundation for Diverse Bioactivity

Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][4][5] The 1H-tautomer is generally the most thermodynamically stable and, consequently, the most predominantly studied form in medicinal chemistry.[2][4] The unique electronic distribution and structural rigidity of the 1H-indazole scaffold allow it to serve as an effective bioisostere for other key structures, such as indole, and to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. This versatility has led to the development of numerous indazole-based compounds that have entered clinical trials or are used as therapeutic agents.[1][6]

The synthetic accessibility of the 1H-indazole core allows for systematic modification at multiple positions, enabling fine-tuning of its pharmacological properties.[2][7][8] This guide will explore how substitutions on the indazole ring system profoundly influence its interaction with various biological targets, leading to a wide spectrum of therapeutic effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted 1H-indazoles have garnered significant attention for their potent and diverse anticancer activities, targeting multiple facets of cancer biology, including uncontrolled proliferation, apoptosis evasion, and immune escape.[2][6][9]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1H-indazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

-

Tyrosine Kinase Inhibition: The 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment for tyrosine kinases.[6] For instance, Linifanib and Entrectinib, both containing this pharmacophore, demonstrate the critical role of the indazole structure in enhancing antitumor activity.[6] Derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and the Bcr-Abl fusion protein.[2]

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K pathway is a critical signaling cascade for cell growth and survival. Certain 3-ethynyl-1H-indazoles have been shown to inhibit key components of this pathway, including PI3Kα, PDK1, and mTOR, with low micromolar potencies.[10]

-

Apoptosis Induction: Beyond kinase inhibition, some 1H-indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, compound 6o was found to trigger apoptosis by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[6][11]

-

Immune Checkpoint Inhibition: A novel approach involves targeting the PD-1/PD-L1 immune checkpoint pathway. 4-phenyl-1H-indazole derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, thereby activating the tumor immune microenvironment.[12]

-

IDO1 Inhibition: Indoleamine 2,3-dioxygenase (IDO1) is an enzyme involved in tryptophan metabolism that contributes to immune suppression in the tumor microenvironment.[13] 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors to reactivate the anticancer immune response.[13]

Caption: Key Anticancer Mechanisms of Substituted 1H-Indazoles.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-indazoles is highly dependent on the nature and position of substituents.

| Compound Series | Key Substitutions | Target/Activity | Potency (IC50) | Reference |

| 1H-indazole-6-amine | N-(4-fluorobenzyl) at C6 | Antiproliferative (HCT116) | 14.3 µM | [9] |

| 1H-indazole-3-amine | Varied mercaptoacetamides | Antiproliferative (K562) | 5.15 µM (for compound 6o) | [6][11] |

| 3-ethynyl-1H-indazoles | Varied aryl/amino groups | PI3Kα Inhibition | 361 nM (for compound 10) | [10] |

| 4-phenyl-1H-indazole | Varied heterocyclic scaffolds | PD-1/PD-L1 Inhibition | 189.6 nM (for compound Z13) | [12] |

| 1,3-dimethyl-6-amino indazole | N-(4-bromobenzyl) at C6 | IDO1 Inhibition | Concentration-dependent | [13] |

Table 1: Representative SAR data for anticancer 1H-indazole derivatives.

Analysis of SAR studies reveals that substitutions at the C3, C5, and C6 positions of the indazole ring significantly impact activity. For instance, in one study on 1H-indazole-3-amine derivatives, the presence of fluorine substituents on the phenyl ring at the C-5 position was crucial for antitumor activity against Hep-G2 cells.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.[6]

Objective: To determine the concentration of a substituted 1H-indazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[6][11]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Substituted 1H-indazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.625 to 100 µM).[6] Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[6]

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted 1H-indazoles have emerged as potent anti-inflammatory agents, acting through multiple mechanisms to suppress the inflammatory response.[14][15]

Mechanism of Action: Modulating Key Inflammatory Mediators

The anti-inflammatory effects of 1H-indazoles are attributed to their ability to inhibit crucial enzymes and signaling molecules in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX): N-substituted indazolones and other derivatives inhibit prostaglandin cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[14][15] This mechanism is shared with many nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Inhibition of Lipoxygenase (LOX): Certain indazoles also inhibit 5'-lipoxygenase, an enzyme responsible for producing leukotrienes, another class of potent inflammatory mediators.[14][16]

-

Cytokine Suppression: A significant part of their anti-inflammatory action is due to the blockage of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14][15]

-

Free Radical Scavenging: Many indazole derivatives can stabilize free radicals, which are generated during inflammation and contribute to tissue damage.[14][15]

Caption: Evaluation Workflow for Anti-Inflammatory 1H-Indazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]

Objective: To assess the ability of a substituted 1H-indazole to reduce acute inflammation in a rodent model.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in normal saline

-

Test compound (substituted 1H-indazole) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Diclofenac)

-

Plebismometer or digital calipers

Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6): Vehicle control, Positive control, and Test compound groups (at least two doses, e.g., 50 and 100 mg/kg).

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plebismometer immediately before carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[15]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Antimicrobial Activity: A Scaffold for New Antibacterials

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Substituted 1H-indazoles have demonstrated promising activity against a range of bacterial pathogens.[1][4][17]

Mechanism of Action: Targeting Essential Bacterial Processes

-

Inhibition of FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division. A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors, thereby blocking bacterial cytokinesis.[18]

-

DNA Gyrase Inhibition: Molecular docking studies suggest that some indazole derivatives can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

Spectrum of Activity

1H-indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

-

Gram-positive: Activity has been reported against Bacillus subtilis, Staphylococcus aureus (including resistant strains), and Streptococcus pyogenes.[1][17][18]

-

Gram-negative: Activity has been observed against Escherichia coli and Salmonella typhimurium.[1][17]

| Compound Series | Key Substitutions | Target Organism | Potency (MIC/Zone of Inhibition) | Reference |

| 3-methyl-1H-indazoles | 1-(2-(piperidin-1-yl)ethan-1-oyl) | B. subtilis & E. coli | Zone of inhibition: 22 mm & 46 mm | [1][17] |

| 4-bromo-1H-indazoles | Varied substitutions | S. pyogenes | MIC: 4 µg/mL (for compound 9) | [18] |

| Fused carbothioamides | 3,3a,4,5-tetrahydro-2H-benzo[g]indazole | S. aureus | MIC: 3.125 µg/mL (for compound 62) | [1] |

Table 2: Representative data for antimicrobial 1H-indazole derivatives.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Emerging research highlights the potential of 1H-indazoles in the treatment of neurological disorders like Parkinson's and Alzheimer's disease.[5][19]

Mechanism of Action: Modulating Neurological Targets

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. 1H-indazole derivatives, particularly those incorporating a 1,2,4-oxadiazole ring, have been developed as potent and selective MAO-B inhibitors.[20][21]

-

Sodium Channel Modulation: Oxadiazolylindazole derivatives act as voltage-dependent sodium channel modulators, demonstrating neuroprotective activity in hippocampal neurons. They show potent activity against the Na(v)1.6 isoform.[22]

-

Tau Hyperphosphorylation Reduction: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to decrease the loss of dopaminergic neurons and alleviate behavioral damage by reducing the hyperphosphorylation of the tau protein.[19]

-

Kinase Inhibition: Indazoles can inhibit kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[5]

Conclusion and Future Directions

The substituted 1H-indazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and varied biological activities. The ability to systematically modify the core structure has allowed for the development of targeted inhibitors for kinases, enzymes involved in inflammation and neurodegeneration, and even novel targets like bacterial cell division proteins and immune checkpoints.

The future of 1H-indazole research lies in leveraging the wealth of existing SAR data to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling, structure-guided design, and innovative synthetic strategies will be paramount in unlocking the full therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the versatility of the 1H-indazole core ensures it will remain a cornerstone of drug discovery efforts for years to come.

References

-

Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. Available at: [Link]

-

Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. OUCI. Available at: [Link]

-

Shaikh, F., Khan, S., & Asiri, A. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1225-1255. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

-

Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research, 15(8), 1-8. Available at: [Link]

-

Rao, C. V., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(11), FF01-FF05. Available at: [Link]

-

Tran, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. Available at: [Link]

-

Sbardella, G., et al. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 56(17), 6847-6861. Available at: [Link]

-

Schindler, R., et al. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13-21. Available at: [Link]

-

Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4298. Available at: [Link]

-

Li, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-277. Available at: [Link]

-

Larock, R. C., & Yum, E. K. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. Available at: [Link]

-

Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate. Available at: [Link]

-

Rullo, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

Wang, H., et al. (2017). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Neuroscience Letters, 638, 108-114. Available at: [Link]

-

Panda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Organic Chemistry, 26(10), 973-989. Available at: [Link]

-

Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.... ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 10, 1-14. Available at: [Link]

-

Fishwick, C. W., et al. (2009). Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. Journal of Medicinal Chemistry, 52(11), 3514-3522. Available at: [Link]

-

Kumar, A., et al. (2021). Importance of Indazole against Neurological Disorders. Current Drug Research Reviews, 13(3), 195-206. Available at: [Link]

-

Hernández-Campos, A., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(15), 3350. Available at: [Link]

-

Rullo, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. ResearchGate. Available at: [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

-

Representative biologically active 1H‐indazoles and 1H‐pyrazoles. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5945-5955. Available at: [Link]

-

Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. Available at: [Link]

-

Kumar, A., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. International Journal of Applied Pharmaceutics, 16(6), 1-8. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.hep.com.cn [journal.hep.com.cn]

- 18. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 21. researchgate.net [researchgate.net]

- 22. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 6-bromo-1-methyl-1H-indazole in medicinal chemistry

An In-depth Technical Guide to the Role of 6-bromo-1-methyl-1H-indazole in Medicinal Chemistry

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, yielding a diverse range of therapeutic agents. The indazole ring system is a quintessential example of such a scaffold, recognized for its unique chemical properties and broad pharmacological potential.[1] This bicyclic heterocycle is a bioisostere of indole and is present in numerous FDA-approved drugs and clinical candidates for treating a spectrum of diseases, including cancer, inflammation, and neurological disorders.[2][3]

This guide focuses on a particularly strategic derivative: This compound . We will dissect the rationale behind its design, explore its synthesis and functionalization, and illuminate its application as a cornerstone intermediate in the development of targeted therapeutics. The purpose here is not merely to list facts, but to provide a causal narrative—explaining the "why" behind the "how"—to empower researchers and drug development professionals in their quest for novel chemical entities.

The Molecular Blueprint: Deconstructing this compound

The utility of this compound in medicinal chemistry is not accidental; it is a product of deliberate structural design. Each component of the molecule serves a distinct and critical function.

-

The Indazole Core: This aromatic, 10 π-electron system provides a rigid, planar scaffold ideal for presenting substituents in a well-defined three-dimensional orientation for target binding.[2] Its nitrogen atoms can act as hydrogen bond donors or acceptors, crucial for anchoring the molecule within a protein's active site.

-

The N1-Methyl Group: Indazole exists in two primary tautomeric forms, 1H and 2H. This ambiguity can be detrimental in a drug development campaign, leading to inconsistent biological data and complex metabolic profiles. By introducing a methyl group at the N1 position, we lock the tautomeric form, ensuring a single, consistent molecular entity.[4] This seemingly minor modification is vital for establishing clear Structure-Activity Relationships (SAR) and optimizing drug properties.

-

The C6-Bromo Substituent: This is the molecule's primary reactive handle. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably Suzuki, Heck, and Buchwald-Hartwig couplings.[5][6] This allows for the facile and modular introduction of a wide array of chemical functionalities at this position, enabling the rapid generation of compound libraries to explore the chemical space around a biological target. Furthermore, the lipophilicity and electronic properties conferred by the bromine atom can enhance membrane permeability and target engagement.[7]

Physicochemical Properties

A foundational understanding of a building block's physical and chemical properties is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [8] |

| Molecular Weight | 211.06 g/mol | [8][9] |

| Appearance | Solid (White to off-white) | [10] |

| CAS Number | 590417-94-0 | [8][9] |

| InChIKey | SVVSOIGNROPKMS-UHFFFAOYSA-N | [8][10] |

| Purity | Typically ≥97% | [10] |

| Storage Temperature | Room Temperature | [10] |

Synthesis and Functionalization: Forging the Core and Beyond

The practical utility of a chemical scaffold is directly tied to the efficiency and scalability of its synthesis. This compound benefits from robust synthetic routes that allow for its production and subsequent diversification.

Diagram: General Synthetic and Diversification Workflow

Caption: Synthetic pathway from a common starting material to the target scaffold and its subsequent diversification.

Protocol 1: Scalable Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from a well-documented industrial procedure, emphasizing scalability and reproducibility.[11]

Objective: To synthesize the core 6-Bromo-1H-indazole scaffold.

Materials:

-

4-bromo-2-methylaniline (Starting Material)

-

Chloroform (Solvent)

-

Acetic Anhydride

-

Potassium Acetate

-

Isoamyl Nitrite

-

Concentrated Hydrochloric Acid

-

50% Aqueous Sodium Hydroxide

-

Heptane

Procedure:

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) dropwise, ensuring the internal temperature remains below 40°C.

-

Diazotization and Cyclization: To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.

-

Work-up and Hydrolysis: After completion, cool the mixture to 25°C. Remove volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation to remove residual organics. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

-

Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to ~11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole.[11]

Functionalization at the C6 and C3 Positions

While the C6-bromo atom is the primary site for diversification, the C3 position is also amenable to functionalization, typically after initial modification at C6. A common and powerful strategy involves iodination at C3, followed by a second cross-coupling reaction.[5][6]

Protocol 2: C3-Iodination of 6-Bromo-1H-indazole

This procedure creates a di-halogenated intermediate, enabling sequential and regioselective cross-coupling reactions.[5][12]

Objective: To prepare 6-bromo-3-iodo-1H-indazole for further diversification.

Materials:

-

6-Bromo-1H-indazole

-

Dimethylformamide (DMF)

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₄) and Potassium Carbonate (K₂CO₃)

Procedure:

-

Deprotonation: Dissolve 6-bromo-1H-indazole (10 mmol) in DMF. Add powdered KOH (20 mmol) and stir the mixture at room temperature.

-

Iodination: In a separate flask, dissolve iodine (15 mmol) in a small amount of DMF. Add this solution dropwise to the reaction mixture. Continue stirring at room temperature for 3 hours.[5][12]

-

Work-up: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate and potassium carbonate to quench excess iodine and neutralize the base. A precipitate will form.

-

Isolation: Filter the solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[5][12] This intermediate can then be N-methylated and subjected to sequential, site-selective Suzuki couplings.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound is demonstrated through its successful application in the synthesis of potent and selective drug candidates.

Case Study 1: Anticancer Agents - Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology.[11] Many such inhibitors target the ATP-binding site of kinases, and the indazole core mimics the adenine portion of ATP. Derivatives of this compound have been developed as potent inhibitors of key oncogenic kinases like VEGFR-2.[13]

The 6-position of the indazole ring often extends into a solvent-exposed region of the kinase active site, making it an ideal point for introducing substituents that can enhance potency and modulate pharmacokinetic properties. The synthesis of these inhibitors frequently involves a Suzuki coupling reaction at the C6 position of the this compound core.[5]

Diagram: Inhibition of a Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Mechanism of action for an indazole-based VEGFR-2 inhibitor in blocking downstream signaling.

Case Study 2: Antimicrobial Agents

The versatility of the 6-bromo-1H-indazole scaffold extends beyond oncology. By functionalizing the N1 position with a propargyl group, the molecule becomes a substrate for copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This reaction allows for the efficient coupling of the indazole core to a wide variety of azide-containing fragments, rapidly generating libraries of 1,2,3-triazole derivatives.[7]

Researchers have synthesized series of these compounds and evaluated their antimicrobial efficacy.[7] The bromine at the C6 position was found to be important, as its electron-withdrawing nature and effect on lipophilicity can enhance the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.[7][14]

Biological Activity of 6-bromo-1H-indazole-Triazole Derivatives

The following table summarizes representative data for novel triazole derivatives synthesized from a 6-bromo-1H-indazole precursor, demonstrating their potential as antimicrobial agents.[7]

| Compound ID | R-Group on Triazole | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |

| 8a | Phenyl | Moderately Active | - |

| 8b | 4-Chlorophenyl | Moderately Active | - |

| 8f | 4-Nitrophenyl | Potentially Active | - |

| 8g | 2,4-Dichlorophenyl | Potentially Active | - |

| Data abstracted from Savaniya et al. (2024) to illustrate the concept. "Potentially" and "Moderately" active are qualitative descriptors used in the source publication.[7] |

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its pre-installed reactive handle at C6 and the fixed N1-methyl tautomer provide a robust and reliable platform for systematic drug design and optimization. Its proven utility in developing kinase inhibitors and its emerging potential in creating novel antimicrobial agents underscore the power of the indazole privileged scaffold.[3][7]

Future work will likely focus on leveraging this building block in new synthetic methodologies, such as C-H activation at other positions on the ring, to unlock novel chemical space. As our understanding of complex biological pathways deepens, the ability to rapidly and reliably synthesize diverse libraries of molecules around a validated core like this compound will remain an indispensable component of successful drug discovery programs.

References

- CoLab. (2023-08-04). Indazole as a privileged scaffold in drug discovery.

- Shaikh, R., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Zhang, L., et al. (n.d.).

- RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- ChemicalBook. (n.d.). 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (2021-04-27).

- Google Patents. (n.d.).

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- RSC Publishing. (2021-04-27).

- Unnamed Source. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

Sources

- 1. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 590417-94-0 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide: The 6-Bromo-1-Methyl-1H-Indazole Scaffold for Kinase Inhibitor Design

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[2][3] Within the medicinal chemistry landscape, the indazole core has emerged as a "privileged scaffold"—a molecular framework that is recognized by multiple biological targets.[2][4][5] This guide provides a detailed technical analysis of the 6-bromo-1-methyl-1H-indazole scaffold as a strategic starting point for the rational design of novel kinase inhibitors. We will explore its chemical attributes, synthetic utility, structure-activity relationships (SAR), and the key experimental protocols required for inhibitor profiling, offering field-proven insights for researchers in drug discovery.

Introduction: The Kinase Inhibitor Landscape & The Privileged Indazole Scaffold